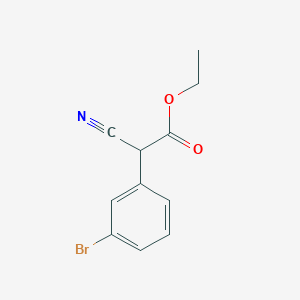

Ethyl 2-(3-bromophenyl)-2-cyanoacetate

説明

Ethyl 2-(3-bromophenyl)-2-cyanoacetate is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of Ethyl 2-(3-bromophenyl)-2-cyanoacetate is the benzylic position of the compound . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .

Mode of Action

This compound interacts with its target through a free radical reaction . The compound undergoes nucleophilic substitution, where the bromine atom is replaced by another group . This reaction is facilitated by the presence of a strong acid, which protonates the ether oxygen, making it a good leaving group .

Biochemical Pathways

The reaction of this compound primarily involves the cleavage of the C-O bond, a process that is common in the reactions of ethers . This cleavage can occur through either an SN1 or SN2 pathway, depending on the substituents attached to the ether . The resulting products can then participate in various biochemical pathways, depending on their specific structures .

生物活性

Ethyl 2-(3-bromophenyl)-2-cyanoacetate is a compound of interest due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H10BrNO2

- Molecular Weight : 276.11 g/mol

- CAS Number : 683220-28-2

The presence of the bromine atom in the phenyl ring significantly influences its biological activity, particularly in terms of antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing:

- Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- The compound demonstrated moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.19 |

| Bacillus subtilis | 1.17 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

These results suggest that the compound may have potential as a therapeutic agent in treating bacterial infections, particularly those caused by resistant strains.

Antioxidant Activity

This compound has also been studied for its antioxidant properties. It protects neuronal cells from oxidative stress, which is crucial for preventing neurodegenerative diseases. The compound's ability to scavenge free radicals was assessed using various assays, showing significant protective effects on cultured neurons exposed to toxic agents.

Anticancer Potential

A promising area of research involves the anticancer activity of this compound. Preliminary studies indicate that it may exhibit cytotoxic effects against several cancer cell lines, including:

- A549 (lung cancer)

- HeLa (cervical cancer)

- B16F10 (melanoma)

The cytotoxicity was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Specific IC50 values for these cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10 |

| HeLa | 8 |

| B16F10 | 12 |

These findings suggest that this compound may be a candidate for further development as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

- Radical Scavenging : Its antioxidant properties help in neutralizing reactive oxygen species (ROS), thus protecting cells from oxidative damage.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- In one study, it was administered in vitro to cancer cell lines, resulting in significant reduction in cell viability compared to untreated controls.

- Another study focused on its application in treating bacterial infections in animal models, demonstrating effective reduction in infection severity.

特性

IUPAC Name |

ethyl 2-(3-bromophenyl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEBQHOPHOXKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。